

An In-depth Technical Guide to the Isomers of Trimethylcyclohexanone

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Compound of Interest

Compound Name: Trimethylcyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of **trimethylcyclohexanone**, focusing on their chemical and physical characteristics, spectroscopic data, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science.

Introduction to Trimethylcyclohexanone Isomers

Trimethylcyclohexanone (C₉H₁₆O) is a cyclic ketone with several constitutional isomers, each differing in the placement of the three methyl groups on the cyclohexanone ring. These isomers exhibit distinct physical and chemical properties, making them suitable for a variety of applications, including as intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers.^{[1][2]} This guide will focus on the most commonly cited isomers: 2,2,6-trimethylcyclohexanone, 3,3,5-trimethylcyclohexanone, 2,4,5-trimethylcyclohexanone, and 2,4,4-trimethylcyclohexanone.

Physicochemical Properties

The physical and chemical properties of **trimethylcyclohexanone** isomers are summarized in the tables below for easy comparison. These properties are critical for designing reaction conditions, purification procedures, and for understanding the structure-activity relationships of these compounds.

Table 1: Physical Properties of Trimethylcyclohexanone Isomers

| Property | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone | 2,4,5-Trimethylcyclohexanone | 2,4,4-Trimethylcyclohexanone |
|---------------------------------------|------------------------------|------------------------------|------------------------------|------------------------------|
| CAS Number | 2408-37-9[3] | 873-94-9[4] | 521325 (CID)[5] | 2230-70-8[6] |
| Molecular Weight (g/mol) | 140.22[3] | 140.22[4] | 140.22[5] | 140.22[6] |
| Melting Point (°C) | -31.8[7] | -10[8] | N/A | N/A |
| Boiling Point (°C) | 178-179[2] | 188-192[8] | N/A | N/A |
| Density (g/mL) | 0.904 at 25°C[2] | 0.887 at 25°C[8] | N/A | N/A |
| Refractive Index (n _{20/D}) | 1.445-1.450[9] | 1.445[8] | N/A | N/A |
| Flash Point (°C) | 58.5[7] | 64[8] | N/A | N/A |
| Water Solubility | Slightly miscible[7] | 13 g/L at 20°C[10] | N/A | N/A |

Table 2: Spectroscopic Data of Key Trimethylcyclohexanone Isomers

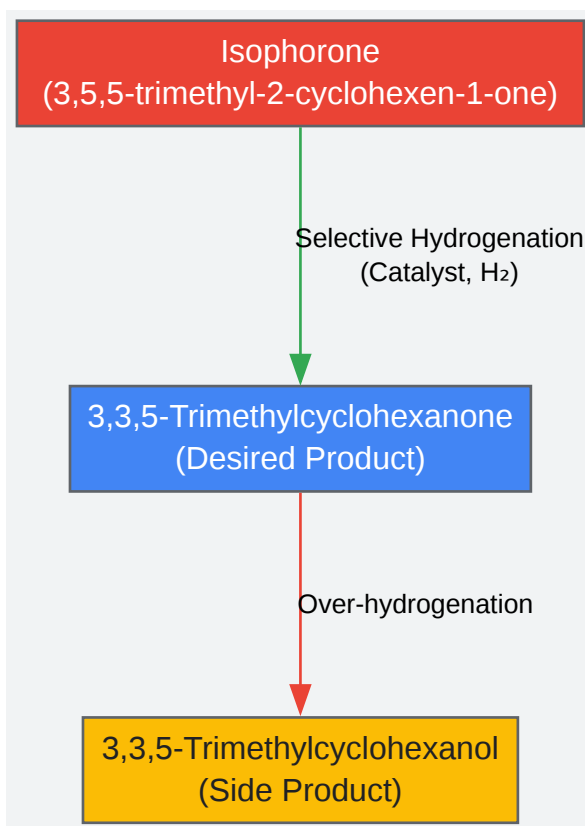
| Spectroscopic Data | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone |
|-------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------------------|
| ^1H NMR | Data available, see SpectraBase ID: CckDtYHmV6b[11] | Data available, see SpectraBase ID: L7VTZ7bFU9v[12] |
| ^{13}C NMR | Data available[3] | Data available[4] |
| IR (Infrared) Spectroscopy (cm^{-1}) | Prominent C=O stretch characteristic of ketones.[13][14] | Prominent C=O stretch around 1710 cm^{-1} . [4][15][16] |
| Mass Spectrometry (MS) | Key fragmentation patterns available.[12][17][18] | Key fragmentation patterns available.[4][19][20] |
| Kovats Retention Index | Standard non-polar: ~1007-1035; Standard polar: ~1282-1336[3] | Semi-standard non-polar: ~1285[4] |

Synthesis of Trimethylcyclohexanone Isomers

The synthesis of **trimethylcyclohexanone** isomers can be achieved through various organic reactions. The most well-documented synthesis is that of 3,3,5-**trimethylcyclohexanone** via the catalytic hydrogenation of isophorone.

Synthesis of 3,3,5-Trimethylcyclohexanone

The selective hydrogenation of the carbon-carbon double bond in isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is the primary industrial route to produce 3,3,5-**trimethylcyclohexanone**. [21] This reaction requires careful selection of catalysts and reaction conditions to avoid the over-reduction of the carbonyl group to a hydroxyl group, which would yield 3,3,5-trimethylcyclohexanol. [22][23]



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Caption: Selective and over-hydrogenation pathways of isophorone.

This protocol describes a general procedure for the selective hydrogenation of isophorone to **3,3,5-trimethylcyclohexanone** using a palladium on carbon (Pd/C) catalyst.

Materials:

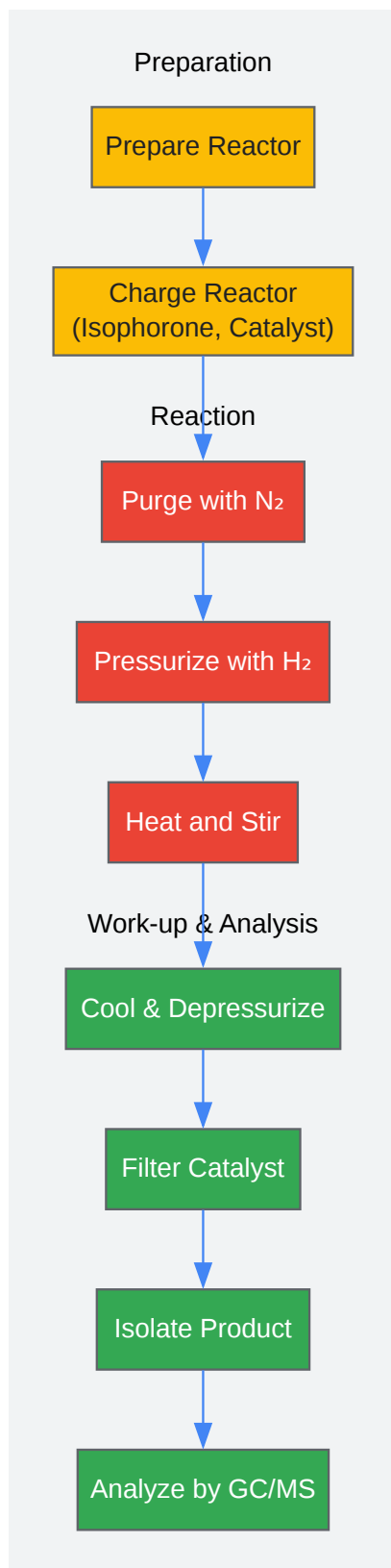
- Isophorone
- 5% Pd/C catalyst
- High-pressure autoclave reactor with magnetic stirring
- Hydrogen gas (high purity)
- Nitrogen gas (for purging)
- Solvent (e.g., ethanol, or solvent-free)

- Filtration apparatus
- Rotary evaporator

Procedure:

- Reactor Preparation: Ensure the autoclave reactor is clean and dry.
- Charging the Reactor: Charge the reactor with isophorone and the 5% Pd/C catalyst. For a lab-scale reaction, a substrate-to-catalyst ratio of approximately 20:1 by weight can be used. The reaction can be run neat or with a solvent like ethanol.[\[21\]](#)
- Purging: Seal the reactor and purge it with nitrogen gas three to five times to remove any air.
- Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).
- Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 50-100 °C). The reaction progress can be monitored by taking samples and analyzing them by Gas Chromatography (GC).
- Cooling and Depressurization: Once the reaction is complete (as indicated by GC analysis showing the disappearance of isophorone), stop the heating and cool the reactor to room temperature. Carefully vent the excess hydrogen gas.
- Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pd/C catalyst.
- Product Isolation: If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the crude 3,3,5-**trimethylcyclohexanone**.
- Purification: The crude product can be purified by vacuum distillation if necessary.

Note: Various catalysts, including Raney Nickel, and different solvents can be employed, which may alter the reaction conditions and selectivity.[\[22\]](#)[\[24\]](#)



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